3-Butyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
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Overview
Description
3-Butyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one is a useful research compound. Its molecular formula is C21H19FN4O2S and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
3-Butyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one and its derivatives have been explored for their antimicrobial properties. For instance, Alagarsamy et al. (2016) synthesized a series of related thiosemicarbazide derivatives, demonstrating significant antimicrobial activity against selective gram-positive and gram-negative bacteria. Similarly, Geesi (2020) developed a derivative synthesized by the S-arylation method, showing promising antibacterial properties against several bacterial strains (Alagarsamy et al., 2016); (Geesi, 2020).
Analgesic and Anti-inflammatory Activities
Compounds related to this compound have also been investigated for their potential analgesic and anti-inflammatory effects. Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, showing potent analgesic and anti-inflammatory activities in animal studies (Dewangan et al., 2016).
Antiviral Activities
Novel derivatives of this compound class have been explored for their antiviral properties. Selvam et al. (2007) synthesized new derivatives by microwave technique and screened them against various respiratory and biodefense viruses, finding promising antiviral properties against influenza A and other viruses (Selvam et al., 2007).
Mechanism of Action
Target of Action
Quinazolinones, a class of compounds to which this molecule belongs, have been known to exhibit a broad spectrum of biological activities including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory effects .
Mode of Action
It’s worth noting that quinazolinones have been reported to interact with various targets depending on their specific structure and substituents . For instance, some quinazolinones have been found to increase GABA concentration in the brain, which could explain their anticonvulsant activity .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazolinones, it can be inferred that they likely interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of quinazolinones can vary widely depending on their specific structure and substituents .
Result of Action
Based on the known activities of quinazolinones, it can be inferred that this compound likely has a range of effects at the molecular and cellular level .
Action Environment
It’s worth noting that many factors, including ph, temperature, and the presence of other molecules, can influence the action of a compound .
properties
IUPAC Name |
3-butyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-2-3-12-26-20(27)16-6-4-5-7-17(16)23-21(26)29-13-18-24-19(25-28-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFUVGQYCGXTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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